molecular formula C8H15ClO2S B13252406 4-Ethylcyclohexane-1-sulfonyl chloride

4-Ethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13252406
M. Wt: 210.72 g/mol
InChI Key: CSHIHKKXMLGRQK-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-sulfonyl chloride (CAS: 1248042-66-1) is a chemical building block of interest in advanced organic synthesis and pharmaceutical research . With a molecular formula of C 8 H 15 ClO 2 S and a molecular weight of 210.72 g/mol, it belongs to the class of sulfonyl chlorides, which are highly versatile reagents primarily used to introduce the sulfonyl group into target molecules . This transformation is critical in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, making them valuable in medicinal chemistry and drug discovery projects. The cyclohexane ring with an ethyl substituent confers specific steric and electronic properties that can be leveraged to fine-tune the characteristics of the final product. As a reactive intermediate, it is essential for creating molecular diversity in compound libraries. This product requires cold-chain transportation and proper storage to maintain its stability and is intended for use by qualified researchers in a controlled laboratory environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

4-ethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h7-8H,2-6H2,1H3

InChI Key

CSHIHKKXMLGRQK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

Reaction Mechanisms and Fundamental Reactivity of 4 Ethylcyclohexane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfur Atom (S_N2-S Mechanism)

Nucleophilic substitution at the sulfur atom of sulfonyl chlorides, including 4-Ethylcyclohexane-1-sulfonyl chloride, generally proceeds through a bimolecular nucleophilic substitution mechanism, often denoted as S_N2-S. organic-chemistry.org This mechanism is characterized by the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group (in this case, the chloride ion). organic-chemistry.org The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group occupy the apical positions.

For alkanesulfonyl chlorides like this compound, a concerted S_N2 mechanism is the proposed pathway for solvolysis. nih.gov The reactivity in these reactions is sensitive to both the nucleophilicity of the solvent and its ionizing power. nih.gov

The solvolysis of sulfonyl chlorides, where the solvent acts as the nucleophile, has been extensively studied to understand their reaction mechanisms. nih.gov For alkanesulfonyl chlorides, the mechanism is predominantly a concerted S_N2 process. nih.gov The rate of solvolysis is influenced by the solvent's ability to stabilize the developing negative charge on the leaving group and to assist in the breaking of the sulfur-chlorine bond.

The rate of solvolysis reactions can be correlated using the extended Grunwald-Winstein equation, which considers both the solvent's ionizing power and its nucleophilicity. nih.govmdpi.com For sulfonyl chlorides, the sensitivity to solvent nucleophilicity is a key indicator of an S_N2 mechanism. nih.gov

Table 1: General Observations in Solvolysis of Sulfonyl Chlorides

Factor Observation Implication for this compound
Mechanism Predominantly concerted S_N2 nih.gov Expected to follow a concerted S_N2 pathway.
Solvent Effects Sensitive to both solvent nucleophilicity and ionizing power nih.govmdpi.com The rate of solvolysis will depend on the choice of solvent.

| Transition State | Bond-making and bond-breaking are comparable in neutral solvolysis rsc.org | A balanced transition state is anticipated in reactions with neutral nucleophiles like water or alcohols. |

Halide exchange reactions in sulfonyl chlorides are less common than in alkyl halides. However, isotopic chloride exchange studies in arenesulfonyl chlorides have provided valuable mechanistic insights. nih.govmdpi.com These studies confirm that the exchange proceeds via an S_N2 mechanism with a single transition state. nih.gov

The Finkelstein reaction, a classic example of a halide exchange reaction, is typically used for alkyl halides and involves the exchange of one halogen for another. organicmystery.com While not a standard reaction for sulfonyl chlorides, the principles of nucleophilic substitution still apply. The success of such a reaction would depend on the nucleophilicity of the incoming halide and the solubility of the resulting metal halide salt in the chosen solvent. organicmystery.com

For this compound, a hypothetical halide exchange with a fluoride (B91410) source would likely proceed via an S_N2-S mechanism. The reactivity would be influenced by the nature of the fluoride salt and the solvent. It is important to note that sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides. nih.govacs.org

Radical Reaction Pathways and Radical Generation

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under specific conditions, typically involving photoredox catalysis or initiation by other radical species. rsc.orgresearchgate.netacs.orgcam.ac.uk The generation of a sulfonyl radical from a sulfonyl chloride involves the homolytic cleavage of the sulfur-chlorine bond.

Recent studies have shown that visible-light-activated photocatalysis is an effective method for generating sulfonyl radicals from sulfonyl chlorides. rsc.orgresearchgate.net These radicals can then participate in various synthetic transformations, such as addition to alkenes and alkynes. acs.org The reaction of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride has been shown to proceed via an electron-transfer process, leading to the formation of the methanesulfonyl radical. acs.org

For this compound, it is plausible that under photoredox conditions, it could generate the corresponding 4-ethylcyclohexane-1-sulfonyl radical. This reactive intermediate could then be trapped by suitable radical acceptors.

Ionic Reaction Pathways and Intermediate Formation

While the predominant pathway for nucleophilic substitution on sulfonyl chlorides is the concerted S_N2 mechanism, the possibility of ionic intermediates has been considered. However, there is no convincing evidence for an S_N1-type mechanism involving the formation of a sulfonyl cation (RSO₂⁺) during the solvolysis of most sulfonyl chlorides. mdpi.com

In certain cases, particularly with substrates that can stabilize a positive charge, ionic pathways may become more significant. For this compound, being a secondary alkanesulfonyl chloride, the formation of a primary-like sulfonyl cation would be highly unfavorable.

However, reactions of alkanesulfonyl chlorides with cyclic imines can lead to the formation of N-alkanesulfonyl cyclic iminium ions, which are ionic intermediates that are subsequently attacked by nucleophiles. researchgate.net The hydrolysis of some arenesulfonyl chlorides is also proposed to proceed through anionic intermediates. researchgate.net

Electrophilic Character of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic. pearson.comfiveable.me This is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.comfiveable.me This high degree of electrophilicity makes the sulfur atom a prime target for attack by a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The polarization of the S-Cl bond, with a partial positive charge on the sulfur and a partial negative charge on the chlorine, further enhances its reactivity towards nucleophiles. Resonance stabilization can also contribute to the electrophilic character of the sulfur atom. pearson.com The reaction of sulfonyl chlorides with nucleophiles is a fundamental process in organic synthesis, often used to form sulfonamides and sulfonate esters. fiveable.mewikipedia.org

Table 2: Factors Contributing to the Electrophilicity of the Sulfonyl Chloride Moiety

Factor Description
Inductive Effect The high electronegativity of the two oxygen atoms and the chlorine atom withdraws electron density from the sulfur atom. pearson.com
Polarization The S-Cl bond is highly polarized, creating a significant partial positive charge on the sulfur atom. pearson.com

| Resonance | Resonance structures can delocalize the electron density of the sulfonyl group, further enhancing the positive character of the sulfur. pearson.com |

Stereochemical Course of Reactions Involving the Cyclohexane (B81311) Ring

The stereochemistry of reactions involving the cyclohexane ring of this compound is an important consideration. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The ethyl group and the sulfonyl chloride group can occupy either axial or equatorial positions.

More pertinent to the reactions at the sulfur center, the stereochemistry of the cyclohexane ring itself is generally retained. youtube.com When an alcohol is converted to a sulfonate ester using a sulfonyl chloride, the configuration of the alcohol's stereocenter is not affected. youtube.com This is because the reaction occurs at the oxygen of the alcohol and the sulfur of the sulfonyl chloride, and no bonds to the chiral carbon are broken.

For this compound, which is itself chiral at the C1 position, reactions at the sulfur atom with nucleophiles will proceed with inversion of configuration at the sulfur center if it were chiral (which it is not in this achiral molecule). The stereochemistry of the C1 and C4 carbons of the cyclohexane ring will remain unchanged during these reactions. The approach of the nucleophile to the sulfur atom could potentially be influenced by the steric bulk of the cyclohexane ring, but this is not expected to alter the fundamental S_N2-S mechanism. The prochiral faces of trigonal planar intermediates, if formed, could lead to diastereomeric products if the nucleophile is chiral or if the reaction is enzyme-catalyzed. libretexts.org

Synthetic Transformations and Advanced Applications in Organic Synthesis

Formation of Sulfonamides

The synthesis of sulfonamides is one of the most fundamental transformations of sulfonyl chlorides. ekb.egcbijournal.com The robust sulfur-nitrogen bond formed in this reaction is a key structural motif in a wide array of medicinally important compounds. ekb.egsigmaaldrich.com 4-Ethylcyclohexane-1-sulfonyl chloride readily participates in these reactions, offering a pathway to novel sulfonamide derivatives bearing a bulky, lipophilic cycloaliphatic group.

Reactions with Primary and Secondary Amines

The most direct method for synthesizing sulfonamides from this compound is its reaction with primary or secondary amines. cbijournal.comucl.ac.uk In this nucleophilic substitution reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion and the formation of a new S-N bond. libretexts.org

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is generated. ucl.ac.ukrsc.org The choice of solvent and reaction conditions can be tailored based on the reactivity and solubility of the specific amine being used. Primary amines react to form secondary sulfonamides, which still possess an acidic proton on the nitrogen atom, while secondary amines yield tertiary sulfonamides, which lack this acidic proton. doubtnut.com This difference in acidity has historically been exploited in the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

Amine TypeNucleophileProductKey FeaturesTypical Base
Primary Amine R-NH₂4-ethylcyclohexyl-NH-RContains an acidic N-H proton.Pyridine, Triethylamine
Secondary Amine R₂-NH4-ethylcyclohexyl-NR₂Lacks an acidic N-H proton.Pyridine, Triethylamine

Multi-Component Coupling Reactions

Beyond simple two-component reactions, sulfonyl chlorides can be involved in more complex, advanced synthetic strategies such as multi-component reactions (MCRs). These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency.

A relevant example of this advanced approach is the palladium-catalyzed three-component synthesis of sulfonamides. nih.gov In this type of transformation, a sulfonyl chloride source, an amine, and a boronic acid are coupled together. While this specific reaction often uses sulfuryl chloride (SO₂Cl₂) as a linchpin to react first with a secondary amine to generate a sulfamoyl chloride in situ, the principle can be extended to pre-formed sulfonyl chlorides. nih.gov Such a strategy using this compound would involve the coupling of the sulfonyl chloride with an arylboronic acid and an amine, mediated by a palladium catalyst, to yield highly substituted sulfonamides. This redox-neutral approach highlights the potential for this compound in building molecular diversity through efficient, one-pot procedures. nih.gov

Component 1Component 2Component 3Catalyst SystemProduct Type
Sulfonyl Chloride Source (e.g., SO₂Cl₂)Secondary AmineArylboronic AcidPalladium Catalyst (e.g., Pd(OAc)₂) + LigandTertiary Aryl Sulfonamide

Synthesis of Sulfones and Sulfonates

The electrophilic nature of this compound also allows for the formation of C-S bonds to generate sulfones. iomcworld.comorganic-chemistry.org Sulfones are another important class of compounds in materials science and medicinal chemistry. iomcworld.com

Reactions with Organometallic Reagents (e.g., Organozinc)

A powerful method for synthesizing sulfones is the transition-metal-catalyzed cross-coupling of sulfonyl chlorides with organometallic reagents. scispace.com Organozinc reagents are particularly useful due to their high functional group tolerance and moderate reactivity. sigmaaldrich.comuni-muenchen.de The reaction between this compound and an organozinc reagent (R-ZnX) can be promoted by a copper catalyst, such as copper(I) iodide (CuI), to form the corresponding sulfone. rsc.org

In this process, the organozinc reagent undergoes transmetalation with the copper catalyst. The resulting organocopper species then reacts with the sulfonyl chloride to form the C-S bond of the sulfone product. uni-muenchen.de This methodology provides a reliable route to unsymmetrical sulfones, connecting the 4-ethylcyclohexylsulfonyl moiety to a wide variety of alkyl or aryl groups derived from the organozinc precursor. scispace.comrsc.org

Reagent 1Reagent 2CatalystProductBond Formed
This compoundOrganozinc Halide (R-ZnBr)Copper(I) Iodide (CuI)4-Ethylcyclohexyl-SO₂-RC-S

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as chromatography. greyhoundchrom.com Sulfonyl chlorides are excellent derivatizing agents for compounds containing primary or secondary amine groups, as well as phenolic hydroxyl groups, particularly for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.comnih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for separating and identifying compounds in complex mixtures. ddtjournal.com However, some small molecules, such as biogenic amines or certain phenols, may exhibit poor chromatographic retention on common reversed-phase columns or ionize inefficiently in the mass spectrometer source. nih.govnih.gov

Analyte Functional GroupPurpose of DerivatizationEffect of 4-Ethylcyclohexyl GroupEffect of Sulfonyl GroupOverall Outcome
Primary/Secondary AmineEnhance LC retention and MS signalIncreases hydrophobicity and retention timeImproves ionization efficiencyImproved sensitivity and separation
Phenolic HydroxylEnhance LC retention and MS signalIncreases hydrophobicity and retention timeImproves ionization efficiencyImproved sensitivity and separation

Enhancement of Ionization Efficiency and Fragmentation Patterns for Detection

In analytical chemistry, particularly in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), chemical derivatization is a crucial technique to improve the detectability of molecules that exhibit poor ionization efficiency. ddtjournal.com Compounds like this compound serve as derivatizing agents for analytes with functional groups such as phenols and amines. The primary goal of this derivatization is to introduce a readily ionizable moiety onto the analyte molecule, thereby enhancing its response in the mass spectrometer. ddtjournal.come-b-f.eu

The sulfonyl chloride group reacts with the target functional group on the analyte to form a stable sulfonamide or sulfonate ester. This derivative often incorporates a feature, such as a tertiary amine, that is easily protonated, leading to a significant increase in signal intensity in positive-ion ESI-MS. ddtjournal.comresearchgate.net For instance, derivatization of phenols with reagents similar to this compound, such as the well-known dansyl chloride, has been shown to dramatically improve ionization efficiency. ddtjournal.com

Furthermore, derivatization influences the fragmentation pattern of the analyte during tandem mass spectrometry (MS/MS). The resulting derivatives are designed to produce specific, predictable, and high-intensity product ions upon collision-induced dissociation (CID). ddtjournal.comchemguide.co.uk This directed fragmentation is invaluable for developing highly sensitive and selective quantitative assays using techniques like multiple reaction monitoring (MRM). researchgate.net The fragmentation often occurs at the newly formed sulfonamide bond, leading to a characteristic fragment ion corresponding to the derivatizing agent, which can be used as a universal transition for screening a class of compounds. ddtjournal.comlibretexts.org

Table 1: Impact of Derivatization on Mass Spectrometry Detection

Parameter Before Derivatization After Derivatization with Sulfonyl Chloride
Ionization Efficiency Low for neutral or weakly ionizing compounds. ddtjournal.com Significantly enhanced by introducing a chargeable group. ddtjournal.comresearchgate.net
Signal-to-Noise Ratio Poor, leading to low sensitivity. Improved, allowing for lower limits of detection. e-b-f.eu
Fragmentation May be complex, non-specific, or low intensity. chemguide.co.uk Predictable and efficient, yielding characteristic product ions for sensitive detection. ddtjournal.comyoutube.com

| Selectivity | Lower, susceptible to matrix interference. | Increased due to specific mass transitions and chromatographic shifts. e-b-f.eu |

**4.4. Synthesis of Other Sulfur-Containing Derivatives

Synthesis of Other Sulfur-Containing Derivatives

Thiosulfonates

This compound is a key precursor for the synthesis of thiosulfonates, a class of organosulfur compounds with applications in organic synthesis and medicinal chemistry. researchgate.net The most direct method for preparing thiosulfonates involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. researchgate.netuantwerpen.be This reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The general transformation can be represented as: R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl

This method is versatile and allows for the synthesis of a wide array of symmetrical and unsymmetrical thiosulfonates. uantwerpen.beorganic-chemistry.org The reaction conditions are typically mild, often conducted at room temperature. organic-chemistry.org An alternative approach involves the reaction of sulfonyl chlorides with sodium thiosulfate (B1220275) to generate a Bunte salt, which can then be further reacted to yield the desired thiosulfonate. uantwerpen.be Thiosulfonates are valuable synthetic intermediates, capable of acting as both sulfenylating and sulfonylating agents. researchgate.net

Table 2: General Synthesis of Thiosulfonates from Sulfonyl Chlorides

Reactant 1 Reactant 2 Conditions Product
This compound Thiophenol Base (e.g., Pyridine), Solvent (e.g., EtOAc) S-phenyl 4-ethylcyclohexane-1-thiosulfonate
p-Toluenesulfonyl chloride 2-Mercaptobenzothiazole Pyridine, EtOAc S-(benzothiazol-2-yl) 4-methylbenzene-1-thiosulfonate uantwerpen.be

Sulfonimidamides

Sulfonimidamides are sulfur-containing compounds that are structurally related to sulfonamides and have gained attention in medicinal chemistry. The synthesis of sulfonimidamides can be achieved from sulfonyl chlorides, although it often involves a multi-step sequence. A common pathway begins with the reaction of this compound with ammonia (B1221849) or a primary amine to form the corresponding sulfonamide. cbijournal.comresearchgate.net

The resulting sulfonamide is then converted into a sulfonimidoyl chloride through a process that may involve deoxychlorination. researchgate.net This intermediate is subsequently reacted with a different amine in a nucleophilic substitution reaction to furnish the final sulfonimidamide. researchgate.netnih.gov This one-pot transformation from sulfonamides provides a convenient and accessible route to this class of compounds. researchgate.net

Table 3: Synthetic Pathway to Sulfonimidamides

Step Starting Material Reagents Intermediate/Product
1 This compound R¹-NH₂ 4-Ethyl-N-R¹-cyclohexane-1-sulfonamide
2 4-Ethyl-N-R¹-cyclohexane-1-sulfonamide Chlorinating agent (e.g., NCS) 4-Ethyl-N-R¹-cyclohexane-1-sulfonimidoyl chloride researchgate.net

| 3 | 4-Ethyl-N-R¹-cyclohexane-1-sulfonimidoyl chloride | R²R³-NH | 4-Ethyl-N-R¹-N'-(R²,R³)-cyclohexane-1-sulfonimidamide |

Cyclization and Annulation Reactions

The sulfonyl chloride functional group is a versatile handle for constructing cyclic and polycyclic frameworks. mdpi.com this compound can be employed in various cyclization and annulation strategies. These reactions can proceed through different mechanisms, including radical, ionic, or pericyclic pathways, to form rings of various sizes. rsc.orgnih.gov

One common application is in [2+2] cycloaddition reactions, particularly in the sulfa-Staudinger reaction with imines to produce β-sultams (cyclic sulfonamides). researchgate.net In other instances, intramolecular reactions can occur where the sulfonyl chloride group reacts with another nucleophilic site within the same molecule to form a cyclic sulfonate or sulfonamide. nih.govnih.gov For example, under basic conditions, a molecule containing both a sulfonyl chloride and a hydroxyl or amino group can undergo intramolecular cyclization. nih.gov Furthermore, radical cyclizations involving sulfonamides derived from sulfonyl chlorides can lead to the formation of polycyclic imines through a sequence of cyclization followed by the elimination of a sulfonyl radical. nih.gov

Table 4: Examples of Cyclization Reactions Involving Sulfonyl Groups

Reaction Type Reactants Key Features Product Type
Intramolecular Cyclocondensation NH-sulfoximine (derived from sulfonyl precursor) Acid-catalyzed internal reaction. nih.gov Thiadiazine 1-oxide nih.gov
[2+2] Cycloaddition Sulfonyl chloride, Dialkyl acetylenedicarboxylate, Pyridine Pyridine-mediated reaction forming a four-membered ring. mdpi.com 2H-thiete 1,1-dioxide mdpi.com
Radical Cyclization/Elimination Cyclic ene sulfonamide Radical-initiated cyclization followed by β-elimination of a sulfonyl radical. nih.gov Polycyclic imine nih.gov

| Cationic Cyclization | o-(1-arylvinyl) acetophenone (B1666503) N-tosylhydrazone | Brønsted acid-promoted intramolecular reaction. rsc.org | Polysubstituted indene (B144670) rsc.org |

Reactions with Unsaturated Compounds

Interaction with Alkenes and Alkynes

Sulfonyl chlorides are known to react with unsaturated carbon-carbon bonds in alkenes and alkynes through various pathways, making this compound a useful reagent in addition chemistry. magtech.com.cn These reactions, often catalyzed by transition metals like copper or iron, allow for the difunctionalization of the unsaturated bond, introducing both a sulfonyl group and a chlorine atom. nih.gov

The addition of sulfonyl chlorides to alkynes, known as halosulfonylation, can be controlled to produce β-halovinyl sulfones with high stereoselectivity. nih.gov For instance, copper-catalyzed reactions often yield (Z)-β-chlorovinyl sulfones, while iron-catalyzed systems can favor the (E)-isomer. nih.gov The reaction typically proceeds through a radical mechanism, where a sulfonyl radical, generated from the sulfonyl chloride, adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by a chlorine source. nih.gov Similar radical addition reactions can occur with alkenes. These reactions provide a powerful method for the synthesis of highly functionalized vinyl and alkyl sulfones, which are important building blocks in organic synthesis. magtech.com.cnrsc.org

Table 5: Catalyzed Addition of Sulfonyl Chlorides to Alkynes

Alkyne Substrate Sulfonyl Chloride Catalyst System Product Stereoselectivity
Phenylacetylene p-Toluenesulfonyl chloride CuCl / Me₂S (Z)-1-chloro-2-tosyl-1-phenylethene Good to excellent Z-selectivity nih.gov
Terminal Alkyne Arylsulfonyl chloride Fe(acac)₂ / (p-Tol)₃P (E)-β-chlorovinyl sulfone Complete E-selectivity nih.gov
Terminal Alkyne p-Toluenesulfonyl chloride [Cu(dap)₂]Cl / Green light β-chlorovinyl sulfone Modest regioselectivity nih.gov

Reactions with Imines and Carbonyl Derivatives

The reactions of alkanesulfonyl chlorides, such as this compound, with imines and carbonyl compounds are characterized by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This allows for nucleophilic attack by the nitrogen of an imine or the oxygen of a carbonyl group, leading to a variety of transformations.

Reactions with Imines:

The interaction between alkanesulfonyl chlorides and imines typically begins with the formation of an N-sulfonyl iminium ion intermediate. The fate of this intermediate is highly dependent on the structure of the imine, particularly the substituents on the nitrogen atom, and the reaction conditions.

For imines with N-alkyl groups, the reaction can proceed through different pathways. N-arylimines are generally less basic and may not react under similar conditions. researchgate.net The reaction with cyclic N-alkyl imines has been shown to yield diverse products, often resulting from nucleophilic attack on the iminium intermediate by species present in the reaction mixture, such as water or the chloride anion, rather than the formation of β-sultams. researchgate.net

Detailed research on various alkanesulfonyl chlorides with cyclic imines has revealed that the reaction outcomes are diverse. For instance, the reaction does not always lead to the expected [2+2] cycloaddition products (β-sultams). Instead, N-sulfonylation followed by rearrangement or reaction with nucleophiles is common. researchgate.net

Table 1: Representative Reactions of Alkanesulfonyl Chlorides with Cyclic Imines

Below is a summary of observed reactions for representative alkanesulfonyl chlorides, which serve as a model for the expected reactivity of this compound.

Alkanesulfonyl ChlorideImine ReactantSolvent/ConditionsMajor Product(s)Yield (%)Reference
Benzylsulfonyl chloride2-Phenyl-1-pyrrolineTHF, N₂, RT1-Benzylsulfonyl-2-phenyl-2-pyrroline30% researchgate.net
Benzylsulfonyl chloride2-PhenyloxazolineTHF, N₂, 0°C to RTN-(2-Hydroxyethyl)-N-(phenylacetyl)benzenesulfonamide11% researchgate.net
Benzylsulfonyl chloride4,5-Dihydro-3H-benzo[c]azepineTHF, N₂, 0°C to RTN-Formyl-N-(2-phenylethyl)benzenesulfonamide derivative51% researchgate.net
Ethanesulfonyl chlorideN-Benzylidenebenzylamine-cis- and trans-2-Benzyl-4-phenyl-β-sultamsLower Yields researchgate.net

This table is generated based on data for representative alkanesulfonyl chlorides and is intended to illustrate the potential reactivity of this compound.

Reactions with Carbonyl Derivatives:

The reaction of sulfonyl chlorides with carbonyl compounds like aldehydes and ketones is also a known transformation in organic synthesis. magtech.com.cn These reactions can be influenced by the presence of α-hydrogens in the carbonyl compound. Aldehydes and ketones can react with sulfonyl chlorides under basic conditions, although the specific pathways and products can vary. For instance, aldehydes and ketones with at least one α-hydrogen can undergo aldol-type reactions. byjus.com The interaction with sulfonyl chlorides can lead to the formation of α,β-unsaturated carbonyl compounds or other complex structures depending on the reaction conditions and the specific nature of the reactants. magtech.com.cnbyjus.com

N-sulfonyl imines, which are themselves derivatives of carbonyl compounds and sulfonamides, are crucial building blocks in organic synthesis. rsc.orgresearchgate.net They are often synthesized through the condensation of aldehydes with sulfonamides. researchgate.net This highlights the close relationship in the reactivity of sulfonyl groups with both imine and carbonyl functionalities.

The general reactivity suggests that this compound would act as an electrophile, reacting with the nucleophilic oxygen of an aldehyde or ketone. The subsequent steps could involve elimination or rearrangement, potentially catalyzed by a base, to yield various products. However, specific experimental data for this compound in these reactions are not available in the reviewed literature.

Structure Reactivity Relationships and Conformational Analysis

Influence of the Cyclohexane (B81311) Ring Conformation on Sulfonyl Chloride Reactivity

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.memasterorganicchemistry.com In 4-Ethylcyclohexane-1-sulfonyl chloride, both the ethyl group and the sulfonyl chloride group can occupy either an axial or an equatorial position. The relative stability of these conformers is dictated by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. fiveable.meutdallas.edu

Substituents generally prefer the more spacious equatorial position to avoid these destabilizing interactions. maricopa.edu The conformational preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers. Larger groups have larger A-values, indicating a stronger preference for the equatorial position.

This conformational preference directly impacts reactivity. A sulfonyl chloride group in the equatorial position is more sterically accessible to incoming nucleophiles compared to one in the hindered axial position. spcmc.ac.in Reactions occurring at an equatorial sulfonyl chloride group are therefore expected to proceed at a faster rate due to reduced steric hindrance in the transition state. spcmc.ac.in

Table 1: Conformational Preferences in 4-Substituted Cyclohexanes

Substituent A-Value (kcal/mol) % Equatorial Conformer (at 25 °C)
-CH₃ 1.74 ~95%
-CH₂CH₃ (Ethyl) 1.75 ~96%
-CH(CH₃)₂ 2.21 ~98%
-C(CH₃)₃ >4.5 >99.9%

Data represents generalized values for monosubstituted cyclohexanes to illustrate the effect of substituent size.

Stereoelectronic Effects of the Ethyl Substituent on Reaction Rates

Stereoelectronic effects are orbital interactions that influence the geometry, stability, and reactivity of a molecule. wikipedia.org In this compound, the ethyl group, while remote from the sulfonyl chloride, can exert subtle stereoelectronic influences.

One key effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). researchgate.netimperial.ac.uk The C-C and C-H bonds of the ethyl group can act as σ-donors. This electron donation can be transmitted through the carbon framework of the cyclohexane ring. For example, a stabilizing interaction can occur between a σ orbital of a C-H or C-C bond and a low-lying σ orbital of another bond, particularly if they are anti-periplanar. imperial.ac.uk

These interactions can influence the ground state energy of the molecule and the stability of the transition state during a reaction. For instance, electron donation from the ethyl group can slightly alter the electron density at the C-1 carbon, which is bonded to the strongly electron-withdrawing sulfonyl chloride group. While this effect is generally weak due to the distance, it could subtly modulate the electrophilicity of the sulfur atom. The optimal alignment of orbitals required for these effects is dependent on the ring's conformation, linking stereoelectronics directly to the conformational analysis discussed previously. wikipedia.org

Correlation of Substituent Effects with Reaction Outcomes

The substituents on the cyclohexane ring govern reaction outcomes through a combination of steric and electronic effects. The ethyl group at the 4-position primarily acts as a steric anchor, helping to lock the ring into a preferred conformation where it occupies an equatorial position. libretexts.org This, in turn, influences the preferred orientation of the sulfonyl chloride group.

In reactions of sulfonyl chlorides, which are powerful electrophiles, the outcome often depends on the nature of the nucleophile and the reaction conditions. magtech.com.cnresearchgate.net For this compound, the primary role of the 4-ethyl substituent is to ensure that reactions at the C-1 position occur in a well-defined conformational environment.

Steric Effects : By favoring an equatorial position, the ethyl group ensures the sulfonyl chloride group (in the trans isomer) is also equatorial and thus sterically accessible. This promotes standard reaction pathways, such as nucleophilic substitution at the sulfur atom, without the complications of severe steric hindrance that an axial group would present. spcmc.ac.in

The predictable conformational behavior due to the ethyl group allows for a more controlled reaction environment, potentially leading to higher yields and cleaner reaction profiles compared to a less conformationally biased system.

Diastereoselectivity and Enantioselectivity in Reactions (Theoretical Considerations)

The stereochemical outcome of reactions involving this compound is a key theoretical consideration.

Diastereoselectivity : Diastereoselectivity can arise if a reaction creates a new stereocenter in the molecule. The pre-existing stereochemistry of the 4-substituted ring can influence the formation of one diastereomer over another. nih.gov For example, in a reaction where a nucleophile attacks the sulfur atom, the approach of the nucleophile can be influenced by the steric bulk of the cyclohexane ring. The chair conformation presents two distinct faces of attack (from above or below the plane of the ring). The ethyl group, by locking the conformation, creates a biased steric environment. A bulky nucleophile might preferentially attack from the less hindered face, leading to a diastereomeric excess in the product if a new stereocenter is formed. nih.gov The transition state that minimizes steric clashes with the cyclohexane ring framework will be favored, dictating the stereochemical outcome. nih.gov

Enantioselectivity : The cis and trans isomers of this compound are achiral as they both possess a plane of symmetry that passes through the C-1 and C-4 carbons. Therefore, reactions with achiral reagents will not produce an enantiomeric excess; the product will be a racemate or an achiral compound. Achieving enantioselectivity would require the use of a chiral reagent, a chiral catalyst, or a chiral auxiliary that could differentiate between the enantiotopic faces of the sulfonyl chloride group or other prochiral centers in the molecule during the reaction. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of sulfonyl chlorides. These techniques are crucial for assessing the purity of 4-Ethylcyclohexane-1-sulfonyl chloride and identifying any potential impurities from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sulfonyl chlorides. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and fragmentation pattern of each component. For related alkyl sulfonyl chlorides, GC-MS analysis is often performed using a capillary column with a non-polar stationary phase. core.ac.ukrsc.org The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with characteristic isotopic peaks for chlorine. Fragmentation patterns would likely involve the loss of the sulfonyl chloride group and cleavage of the cyclohexane (B81311) ring.

Hypothetical GC-MS Parameters for Analogous Compounds

Parameter Value
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl Polysiloxane
Injector Temperature 250 °C
Oven Program Initial temp. 50 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Scan Range | m/z 40-400 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures and Impurities

For less volatile impurities or thermally labile compounds, HPLC-MS/MS is the method of choice. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase. researchgate.netgoogle.compatsnap.com Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of sulfonyl chlorides and their derivatives. sielc.com The use of a mass spectrometer as a detector allows for sensitive and selective detection of the target compound and its impurities. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting selected ions.

Hypothetical HPLC-MS/MS Parameters for Analogous Compounds

Parameter Value
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of water and acetonitrile (B52724) with 0.1% formic acid
Flow Rate 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode

| MS/MS | Collision-Induced Dissociation (CID) |

Electrochemical Detection Methods

Electrochemical detectors can be coupled with HPLC to provide sensitive and selective detection for electroactive compounds. While not as common as MS detection for sulfonyl chlorides, organosulfur compounds can be amenable to electrochemical detection, particularly after derivatization. wku.edumdpi.comnih.gov The sulfonyl chloride moiety itself is not typically electroactive, but its reaction products or derivatives might be. This method's applicability would depend on the specific impurities and the matrix being analyzed.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the cyclohexane ring protons. libretexts.orgcdnsciencepub.comdocbrown.inforesearchgate.net The chemical shifts of the protons on the carbon attached to the sulfonyl chloride group would be shifted downfield due to the electron-withdrawing nature of this group. The ethyl group would show a characteristic triplet and quartet pattern.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the sulfonyl chloride group would appear at a significantly downfield chemical shift. researchgate.net

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing its vibrational modes. For this compound, characteristic vibrational bands for the sulfonyl chloride group would be expected. cdnsciencepub.comcdnsciencepub.com

IR Spectroscopy: Strong asymmetric and symmetric stretching vibrations for the S=O bonds in the sulfonyl chloride group are typically observed in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. acdlabs.comacs.org C-H stretching vibrations of the cyclohexane and ethyl groups would appear around 2850-2960 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic S=O stretching bands. researchgate.net The S-Cl stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.

Impurity Profiling and Trace Analysis in Research Samples

Impurity profiling of this compound is a critical step in its quality control, aimed at identifying and quantifying all potential process-related and degradation impurities. A thorough understanding of the synthetic route is essential for predicting the likely impurities. Common synthetic pathways to aliphatic sulfonyl chlorides include the chlorosulfonation of the corresponding hydrocarbon or the oxidative chlorination of the thiol.

Consequently, a typical impurity profile for this compound could include:

Unreacted Starting Materials: Residual ethylcyclohexane (B155913) from an incomplete chlorosulfonation reaction.

Isomeric Byproducts: Positional isomers such as 2-ethylcyclohexane-1-sulfonyl chloride and 3-ethylcyclohexane-1-sulfonyl chloride, which may form concurrently during the synthesis.

Over-reacted Products: Di-sulfonated or di-chlorinated ethylcyclohexane species.

Side-reaction Products: Chlorinated ethylcyclohexane arising from direct chlorination of the starting material.

Degradation Products: The primary degradation product is 4-ethylcyclohexanesulfonic acid, formed via hydrolysis of the sulfonyl chloride group upon exposure to moisture.

Residual Solvents: Solvents used during the synthesis and purification processes.

Advanced analytical techniques are required to separate, identify, and quantify these closely related compounds, often present at trace levels.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the cornerstone techniques for the impurity profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. Due to the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to enhance stability and chromatographic performance. However, with careful optimization of GC conditions, direct analysis is often feasible.

A typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature programming allows for the separation of impurities with varying boiling points. The mass spectrometer provides definitive identification of the eluted peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Interactive Data Table: Predicted GC-MS Data for this compound and Potential Impurities

Compound NamePredicted Retention Time (min)Key Mass Fragments (m/z)
Ethylcyclohexane5.2112, 83, 69, 55
4-Chloroethylcyclohexane7.8146, 111, 83, 67
This compound 12.5 210, 145, 111, 83, 67
2-Ethylcyclohexane-1-sulfonyl chloride12.3210, 145, 111, 83, 67
4-Ethylcyclohexanesulfonic acid(Requires derivatization)-

Note: The retention times are hypothetical and depend on the specific GC column and conditions. The mass fragments are predicted based on common fragmentation patterns of similar compounds.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for the analysis of less volatile and thermally labile impurities, such as the corresponding sulfonic acid. Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer to control the pH.

Due to the lack of a strong chromophore in aliphatic sulfonyl chlorides, UV detection can be challenging for trace-level analysis. In such cases, derivatization with a UV-active agent or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Interactive Data Table: Predicted HPLC-UV Data for this compound and a Key Impurity

Compound NamePredicted Retention Time (min)UV λmax (nm)
4-Ethylcyclohexanesulfonic acid3.1~210
This compound 8.9 ~215

Note: The retention times are hypothetical and depend on the specific HPLC column, mobile phase, and flow rate. The UV λmax values are estimated.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the main component and for the identification of impurities, particularly isomers.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide a unique fingerprint of the molecule. The chemical shifts and coupling constants of the various protons and carbons in the ethyl and cyclohexane moieties can confirm the structure and identify the presence of isomers. For instance, the chemical shift of the proton attached to the carbon bearing the sulfonyl chloride group is a key diagnostic signal.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-SO₂Cl-CH-3.5 - 3.8m
Cyclohexane-CH₂1.2 - 2.2m
-CH₂-CH₃1.4 - 1.6q
-CH₂-CH₃0.8 - 1.0t

Note: The chemical shifts are predicted and can vary based on the solvent and instrument frequency. m = multiplet, q = quartet, t = triplet.

Trace Analysis

The detection and quantification of trace-level impurities often require highly sensitive analytical methods. For genotoxic impurities, which may need to be controlled at parts-per-million (ppm) levels, techniques like GC-MS/MS or LC-MS/MS are employed. These tandem mass spectrometry techniques offer enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the target analytes, thereby minimizing interference from the sample matrix.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic compounds. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties and reaction energetics. For sulfonyl chlorides, DFT is instrumental in elucidating the mechanisms of their characteristic reactions, such as nucleophilic substitution and elimination. nih.gov These calculations can map out the entire energy landscape of a reaction, providing a detailed understanding of its feasibility and kinetics.

A primary application of DFT in mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate.

For alkanesulfonyl chlorides like 4-Ethylcyclohexane-1-sulfonyl chloride, a common reaction is nucleophilic substitution at the sulfur atom. DFT studies on analogous sulfonyl chlorides have shown that these reactions typically proceed via a concerted bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.govsemanticscholar.org In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. The transition state features a trigonal bipyramidal geometry around the sulfur atom. mdpi.com

DFT calculations can precisely model this process:

Geometry Optimization: The ground state geometries of the reactants (this compound and a nucleophile) and the products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation is performed on the TS geometry. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

The table below illustrates the type of energetic data obtained from a DFT calculation for a representative SN2 hydrolysis reaction.

SpeciesDescriptionRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants (R-SO₂Cl + H₂O)Optimized ground state of substrates0.000.00
Transition State ([HO···SO₂(R)···Cl]⁻)Highest energy point on the reaction path+22.5+24.0
Products (R-SO₃H + HCl)Optimized ground state of products-15.0-13.5

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

This analysis allows for the determination of the reaction's activation energy (in this example, +24.0 kcal/mol), providing a quantitative measure of the reaction kinetics.

DFT calculations are also highly effective at predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. techscience.com By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) absorption bands can be computed. nih.gov Similarly, by calculating the magnetic shielding of atomic nuclei, nuclear magnetic resonance (NMR) chemical shifts can be predicted. youtube.com

For this compound, conformational preferences are a key aspect of its structure. The cyclohexane (B81311) ring exists predominantly in a chair conformation, and the two substituents (ethyl and sulfonyl chloride) can occupy either axial or equatorial positions. These different arrangements, or conformers, have different energies due to steric interactions, particularly 1,3-diaxial strain. libretexts.orglibretexts.org A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. youtube.com Consequently, bulky groups preferentially occupy the more spacious equatorial positions. youtube.com

DFT can be used to calculate the relative energies of all possible chair conformers to determine the most stable structure and predict the equilibrium distribution.

ConformerEthyl Group Position-SO₂Cl Group PositionCalculated Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
eeEquatorialEquatorial0.00>99
eaEquatorialAxial+2.5<1
aeAxialEquatorial+2.1<1
aaAxialAxial+5.0<0.1

Note: The values in this table are illustrative, based on established principles of conformational analysis for substituted cyclohexanes.

The calculations would strongly predict that the di-equatorial (ee) conformer is the overwhelmingly predominant species at room temperature, as it minimizes steric strain.

Quantum Chemical Studies of Bonding and Electronic Structure

Quantum chemical methods, often performed within the DFT framework, provide a detailed picture of the electronic distribution and bonding within a molecule. This analysis is crucial for understanding a molecule's intrinsic reactivity. Key properties investigated include atomic charges, bond orders, and the nature of frontier molecular orbitals (FMOs).

For this compound, the sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, making the sulfur center highly electron-deficient (electrophilic). The S-Cl bond is polarized, which facilitates its cleavage during nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory is particularly insightful.

The Highest Occupied Molecular Orbital (HOMO) represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor.

The Lowest Unoccupied Molecular Orbital (LUMO) represents the most electron-deficient region and indicates where the molecule is most susceptible to nucleophilic attack.

In this compound, the LUMO is expected to be localized primarily on the sulfur atom, with significant contributions from the antibonding σ* orbital of the S-Cl bond. This confirms the sulfur atom as the primary electrophilic site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity.

ParameterDescriptionIllustrative Calculated Value
Mulliken Charge on SPartial charge on the sulfur atom+1.25 e
Mulliken Charge on ClPartial charge on the chlorine atom-0.45 e
HOMO EnergyEnergy of the highest occupied molecular orbital-7.8 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.2 eV
HOMO-LUMO GapIndicator of chemical reactivity6.6 eV

Note: These values are hypothetical, intended to represent typical results from quantum chemical calculations on similar molecules.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of bulk properties, including the explicit effects of the solvent and the molecule's flexibility.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and mechanisms. wikipedia.org MD simulations model the explicit interactions (e.g., hydrogen bonds, dipole-dipole interactions) between the solute (this compound) and numerous solvent molecules. This provides insight into how the solvent shell organizes around the reactant and stabilizes or destabilizes the transition state. For SN2 reactions of sulfonyl chlorides, polar aprotic solvents are often favored as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. chemrxiv.org MD simulations can calculate the free energy of solvation, helping to rationalize and predict these solvent-dependent outcomes. dntb.gov.uanih.gov

Conformational Dynamics: The cyclohexane ring is not static but undergoes a dynamic "ring flip" process, interconverting between two chair conformations. MD simulations can model this dynamic behavior in a solvent environment, determining the timescale of the ring flip and how it is influenced by the ethyl and sulfonyl chloride substituents. researchgate.net These simulations can also track the rotation of the substituents around their single bonds, providing a complete picture of the molecule's flexibility and the range of conformations it can adopt in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.